molecular formula C7H14F3N B13904105 (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine CAS No. 1389310-30-8

(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine

Cat. No.: B13904105
CAS No.: 1389310-30-8
M. Wt: 169.19 g/mol
InChI Key: CIXGCNLWORCNRF-LURJTMIESA-N
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Description

(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound characterized by the presence of a trifluoromethyl group, a hexyl chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the introduction of the trifluoromethyl group into an amine precursor. One common method is the reaction of hexylamine with a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Advanced purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines.

Scientific Research Applications

(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1,1,1-Trifluoro-N-methyl-2-pentylamine
  • (S)-1,1,1-Trifluoro-N-methyl-2-butylamine
  • (S)-1,1,1-Trifluoro-N-methyl-2-propylamine

Uniqueness

(S)-1,1,1-Trifluoro-N-methyl-2-hexylamine is unique due to its specific hexyl chain length, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

1389310-30-8

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-N-methylhexan-2-amine

InChI

InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

CIXGCNLWORCNRF-LURJTMIESA-N

Isomeric SMILES

CCCC[C@@H](C(F)(F)F)NC

Canonical SMILES

CCCCC(C(F)(F)F)NC

Origin of Product

United States

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